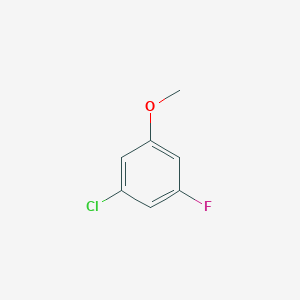

3-Chloro-5-fluoroanisole

Descripción

Significance of Halogenated Aromatic Scaffolds in Modern Organic Synthesis

Halogenated aromatic scaffolds are fundamental building blocks in modern organic synthesis. thieme-connect.com The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com This modification can enhance reactivity, making the compound a valuable intermediate for subsequent chemical transformations. thieme-connect.comnumberanalytics.com For instance, halogenated arenes serve as precursors for organometallic reagents, which are crucial for forming new carbon-carbon bonds. thieme-connect.com

The process of halogenation, or introducing a halogen to an aromatic compound, typically occurs through an electrophilic aromatic substitution mechanism. numberanalytics.com This reaction is a vital step in the synthesis of a wide array of organic compounds, including those used in the pharmaceutical and materials science industries. numberanalytics.comnumberanalytics.com The versatility of halogenated aromatics allows for the creation of diverse molecular architectures, facilitating the development of novel drugs, agrochemicals, and advanced materials like polymers and flame retardants. numberanalytics.commt.com

Overview of Anisole (B1667542) Derivatives in Chemical and Biological Contexts

Anisole, or methoxybenzene, is an organic compound characterized by a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. ebi.ac.uk This structural feature makes anisole and its derivatives important precursors in the production of perfumes, pharmaceuticals, and dyes. alfa-chemistry.com The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring. unipa.it

Anisole derivatives are of great interest in medicinal chemistry. alfa-chemistry.com By modifying the structure of anisole, chemists can modulate the biological activity of a molecule to enhance its selectivity, efficacy, and pharmacokinetic properties. alfa-chemistry.com This has led to the development of anisole-based compounds with anti-inflammatory, anticancer, antibacterial, and antiviral properties. alfa-chemistry.com For example, some derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. alfa-chemistry.com Beyond medicine, anisole derivatives are also used as insect pheromones and in the formulation of pesticides. alfa-chemistry.com

Research Landscape for 3-Chloro-5-fluoroanisole and Related Dihaloanisoles

Among the vast class of halogenated anisoles, dihaloanisoles such as this compound are gaining significant attention. This compound, with its distinct substitution pattern of chlorine and fluorine atoms, serves as a key intermediate in the synthesis of specialized chemicals. chemimpex.com Its unique structure allows for the introduction of both chlorine and fluorine into a molecule, which can enhance the biological activity and stability of the final product. chemimpex.com

Research on this compound is prominent in pharmaceutical development, particularly in the creation of anti-cancer and anti-inflammatory drugs. chemimpex.com It is also utilized in the formulation of agrochemicals like herbicides and fungicides. chemimpex.com In the realm of materials science, this compound is explored for creating advanced polymers and coatings with improved durability. chemimpex.com

The study of this compound extends to its stereoisomerism, which is the arrangement of its atoms in three-dimensional space. wikipedia.org Theoretical calculations have shown that this compound exists as two stable rotamers (conformational isomers), termed cis and trans. nih.gov These rotamers have different energies and can be identified through spectroscopic methods. nih.gov Understanding the properties of different isomers is crucial as they can exhibit distinct biological activities and physical properties. solubilityofthings.comijcsrr.org The synthesis of pure isomers of dihaloanisoles can be challenging but is essential for targeted applications. 222.198.130

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| CAS Number | 202925-08-4 |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 189 °C |

| Density | 1.265 g/mL at 25 °C |

| Refractive Index | n20/D 1.511 |

Data sourced from references chemimpex.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZBNEWAZPZUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381352 | |

| Record name | 3-Chloro-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-08-4 | |

| Record name | 1-Chloro-3-fluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity of 3 Chloro 5 Fluoroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Influence of Electron-Withdrawing Groups on Reactivity and Regioselectivity

The reactivity of an aromatic ring toward SNAr is enhanced by the presence of electron-withdrawing groups (EWGs), which help to stabilize the buildup of negative charge in the Meisenheimer complex intermediate. masterorganicchemistry.com In 3-Chloro-5-fluoroanisole, the chlorine and fluorine atoms serve as EWGs through their inductive effect (-I), thereby activating the ring for nucleophilic attack compared to anisole (B1667542) itself. However, the methoxy (B1213986) group (-OCH₃) is an electron-donating group (+M > -I), which tends to deactivate the ring for SNAr. Consequently, this compound is considered only moderately activated towards SNAr, requiring more forcing conditions than rings substituted with powerful EWGs like nitro groups.

Regioselectivity in SNAr reactions is determined by two main factors: the position of the EWGs relative to the leaving group and the intrinsic ability of the substituent to act as a leaving group. For a leaving group to be effective in SNAr, it must be able to stabilize a negative charge. The generally accepted order of leaving group ability for halogens in SNAr is F > Cl > Br > I. youtube.com This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.

In this compound, a nucleophile can attack either the carbon bearing the fluorine (C5) or the carbon bearing the chlorine (C3). Given that fluorine is a significantly better leaving group than chlorine in SNAr reactions, substitution is expected to occur selectively at the C-F bond.

Reaction with Oxygen, Sulfur, and Nitrogen Nucleophiles

This compound is expected to react with strong oxygen, sulfur, and nitrogen nucleophiles under appropriate conditions, leading to the substitution of the fluorine atom. Common nucleophiles used in SNAr reactions include alkoxides (like sodium methoxide), thiolates, and amines. youtube.com

While specific studies on this compound are not prevalent, data from more highly activated systems illustrate the principle. For instance, the nitration of 3,5-dichloroanisole (B44140) yields 3,5-dichloro-2,4,6-trinitroanisole. prepchem.comtandfonline.com In this highly activated compound, the chlorine atoms can be readily displaced by nitrogen nucleophiles in a process called ammonolysis to produce 1,3,5-triamino-2,4,6-trinitrobenzene. google.comresearchgate.net This demonstrates the viability of chlorine as a leaving group when the ring is sufficiently activated.

For the less-activated this compound, reactions would likely require higher temperatures and strong bases. The expected products would result from the selective displacement of the fluorine atom.

Table 2: Predicted SNAr Reactions of this compound

| Nucleophile | Reagent Example | Predicted Major Product |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | 3-Chloro-5-methoxyanisole |

| Sulfur | Sodium thiomethoxide (NaSCH₃) | 3-Chloro-5-(methylthio)anisole |

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom is replaced, rather than a leaving group like a halogen. wikipedia.org The reaction mechanism involves the attack of a carbanion that carries its own leaving group (e.g., the anion of chloromethyl phenyl sulfone) on an electron-deficient aromatic ring. organic-chemistry.org This pathway is characteristic of aromatic systems bearing strong electron-withdrawing groups, most notably nitro groups. wikipedia.orgorganic-chemistry.org

The VNS reaction is generally not considered a viable pathway for this compound. The primary reason is the lack of sufficiently strong electron-withdrawing substituents to render the aromatic ring "electron-deficient" enough for the reaction to proceed. The presence of the electron-donating methoxy group further disfavors this pathway. The literature on VNS overwhelmingly focuses on nitroarenes, and attempts to use less activated systems have generally been unsuccessful. cardiff.ac.uk Furthermore, VNS is known to be slower than conventional SNAr when a good leaving group like fluorine is present in an activated position. organic-chemistry.org

Formation and Stability of Meisenheimer Complexes

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. scribd.com The stability of this complex is paramount, as its formation is typically the rate-limiting step of the reaction. nih.govmdpi.com Electron-withdrawing groups play a crucial role by delocalizing the negative charge of the complex, thereby lowering the activation energy for its formation. masterorganicchemistry.com

In the reaction of this compound, nucleophilic attack at C5 would lead to a Meisenheimer complex where the negative charge is delocalized across the aromatic ring and stabilized by the inductive effects of the chlorine atom at C3 and the fluorine atom at C5. The negative charge would be partially located on the carbons ortho and para to the site of attack. The stability of this intermediate, while less than one derived from a nitro-substituted arene, is sufficient to allow the reaction to proceed, ultimately leading to the expulsion of the fluoride (B91410) ion to restore aromaticity. The formation of a stable Meisenheimer complex is favored over a concerted (single-step) substitution mechanism in many SNAr reactions, although the exact pathway can depend on the specific reactants and conditions. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. The reactivity and regioselectivity of EAS are governed by the electronic nature of the substituents already present on the ring. pressbooks.pubuomustansiriyah.edu.iq

Regioselectivity and Directing Effects of Halogen and Methoxy Substituents

In a polysubstituted benzene ring, the position of further electrophilic attack is determined by the most powerful activating group. organicchemistrytutor.comwikipedia.org In this compound, the substituents are the methoxy group (-OCH₃), a chlorine atom, and a fluorine atom.

Methoxy Group (-OCH₃): This is a strong activating group due to its ability to donate electron density to the ring via resonance (+M effect). It is an ortho, para-director. organicchemistrytutor.comlibretexts.org

Halogens (-F, -Cl): These are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons via resonance (+M effect), which stabilizes the cationic intermediate (arenium ion) when attack occurs at the ortho or para positions. mnstate.edu

The strongly activating methoxy group dominates the directing effects. Therefore, electrophilic substitution on this compound is predicted to occur at the positions ortho (C2 and C6) and para (C4) to the methoxy group.

Experimental data from the closely related compound 3,5-dichloroanisole provides strong evidence for this regioselectivity.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on 3,5-Dichloroanisole

| Reaction | Electrophile Source | Conditions | Position(s) of Substitution | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Mild | C2, C4, C6 | 3,5-Dichloro-2,4,6-trinitroanisole | prepchem.com, chemicalbook.com, tandfonline.com |

| Bromination | N-Bromosuccinimide (NBS) / HCl | - | C4 (major), C2 (minor) | 4-Bromo-3,5-dichloroanisole | nih.gov, uky.edu |

| Iodination | I₂ / Ag₂SO₄ | Dichloromethane | C2, C4 | 3,5-Dichloro-2-iodoanisole and 3,5-Dichloro-4-iodoanisole | olemiss.edu |

These results show a clear preference for substitution at the positions activated by the methoxy group. The para position (C4) is often favored over the ortho positions (C2, C6), which can be attributed to reduced steric hindrance from the adjacent halogen substituents. uomustansiriyah.edu.iq By analogy, electrophilic substitution on this compound is expected to yield a mixture of 2-, 4-, and 6-substituted products, with the 4-substituted isomer likely being a major product under kinetically controlled conditions.

Role of Lewis Acid Catalysis in Activation

Lewis acids play a crucial role in activating aromatic compounds like this compound for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, a catalyst is often necessary to generate a sufficiently potent electrophile or to increase the susceptibility of the aromatic ring to attack. wikipedia.orgmasterorganicchemistry.com For halogenated and fluorinated aromatic systems, Lewis acids can polarize the bond between an atom and its leaving group in an electrophilic reagent, thereby creating a stronger electrophile.

In processes analogous to Friedel-Crafts reactions, strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) are employed to generate carbocation electrophiles. wikipedia.org For halogenation reactions, a Lewis acid catalyst like iron or aluminum trihalide can polarize the halogen-halogen bond, facilitating the attack by the aromatic ring. wikipedia.org

| Lewis Acid | Reaction Type | Role of Catalyst | Reference |

| AlCl₃ / FeBr₃ | Friedel-Crafts / Halogenation | Generates strong electrophile from precursor. wikipedia.org | wikipedia.org |

| BF₃·OEt₂ | Hydrofluorination / C-H Insertion | Activates reagent for addition or insertion. researchgate.netcardiff.ac.uk | researchgate.netcardiff.ac.uk |

| TiF₄ | Hydrofluorination | Co-catalyst to activate HF source. researchgate.net | researchgate.net |

| S₈ | Halogenation | Mediates halogen transfer from N-halosuccinimide. organic-chemistry.org | organic-chemistry.org |

Analysis of Reaction Intermediates (e.g., Wheland Complex)

Electrophilic aromatic substitution reactions proceed through a characteristic two-step mechanism involving a cationic intermediate. masterorganicchemistry.com The first step, which is typically rate-determining, involves the attack of the aromatic π-electron system on the electrophile (E⁺). masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation known as an arenium ion, or more specifically, a Wheland intermediate. wikipedia.orgresearchgate.net This intermediate is a delocalized cyclohexadienyl cation where the electrophile is attached to an sp³-hybridized carbon atom. wikipedia.org

For this compound, the stability and structure of the Wheland intermediate are influenced by the electronic effects of the methoxy, chloro, and fluoro substituents. When the electrophile attacks, the positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack.

Methoxy Group (-OCH₃): This group is a strong resonance donor and can significantly stabilize the positive charge of the Wheand intermediate, particularly when the attack is at the ortho or para positions relative to it (C2, C4, C6). libretexts.org

Halogen Groups (-F, -Cl): These groups are inductively withdrawing but can donate electron density through resonance. libretexts.org Their net effect is deactivating, meaning they slow the reaction compared to benzene. libretexts.org However, their ability to donate a lone pair to the carbocation can help stabilize the Wheland intermediate when the attack is ortho or para to the halogen. libretexts.org

The formation of the Wheland intermediate temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step of the mechanism, a weak base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final substituted product. wikipedia.org The isolation and characterization of stable arenium ions under specific conditions, such as at low temperatures with strong acids, have provided strong evidence for their existence as true reaction intermediates. masterorganicchemistry.com The regiochemical outcome of the substitution on this compound is determined by the relative stability of the possible Wheland intermediates that can be formed upon attack at different positions.

Cross-Coupling Reactions

Palladium-Catalyzed Carbon-Carbon Coupling in Fluorinated Anisole Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely applied to aryl halides, including fluorinated systems. worktribe.com In a compound like this compound, the carbon-chlorine bond is the most likely site for oxidative addition to a palladium(0) catalyst, as the C-Cl bond is significantly weaker and more reactive in these catalytic cycles than the C-F or C-O bonds. worktribe.comnih.gov The reactivity order for aryl halides in palladium-catalyzed couplings is generally I > Br > OTf ≈ Cl >> F. nih.gov

The presence of the fluorine atom can influence the electronic properties of the aromatic ring, which in turn affects the rate of the catalytic cycle steps, such as oxidative addition and reductive elimination. nih.gov For fluorinated anisole systems, various palladium catalysts and ligands have been developed to achieve efficient coupling. The choice of ligand is critical for stabilizing the palladium center and promoting the desired reactivity and selectivity. nih.govresearchgate.net

Research has demonstrated that electron-deficient aryl chlorides can be effective substrates in cross-coupling reactions. nih.gov The electron-withdrawing nature of the fluorine and chlorine atoms in this compound makes the C-Cl bond susceptible to oxidative addition by an electron-rich Pd(0) complex. These reactions are used to couple the anisole core with a variety of carbon-based nucleophiles, including those derived from organoboron, organozinc, and organotin reagents, as well as terminal alkynes. worktribe.comresearchgate.net

| Component | Example(s) | Function | Reference |

| Pd Precatalyst | Pd(OAc)₂, [Pd(π-cinnamyl)Cl]₂ | Source of the active Pd(0) catalyst. | nih.govuva.nl |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos), SelectPhos | Stabilizes the Pd center, modulates reactivity and selectivity. | nih.govresearchgate.net |

| Base | K₃PO₄, NaOH, NaOt-Bu | Activates the coupling partner and/or facilitates reductive elimination. | nih.govresearchgate.net |

| Coupling Partner | Arylboronic acids, organozinc reagents, terminal alkynes | Provides the carbon nucleophile for C-C bond formation. | worktribe.comresearchgate.netmdpi.com |

Transition Metal Catalysis in C-H Functionalization of Anisoles

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of substrates, offering a more atom- and step-economical approach to synthesis. rsc.orgchemrxiv.org For anisole derivatives, the methoxy group can act as a directing group, guiding the transition metal catalyst to activate a C-H bond at the ortho position. nih.govacs.org However, non-directed C-H functionalization is also possible, where the inherent electronic and steric properties of the substrate determine the site of reaction. uva.nl

In the case of this compound, several C-H bonds are available for functionalization. Transition metal catalysts, particularly palladium, can facilitate the arylation, alkylation, or olefination of these positions. uva.nlnih.gov The regioselectivity of C-H activation is a key challenge. For meta-substituted anisoles, functionalization often occurs at the least sterically hindered ortho-position relative to the methoxy group. nih.gov The presence of a fluorine atom can enhance the reactivity of adjacent C-H bonds towards metalation. nih.govnih.gov

Various catalytic systems have been developed for the C-H functionalization of anisoles:

Palladium Catalysis: Palladium complexes, often in combination with specialized ligands (e.g., S,O-ligands) or additives like norbornene, can catalyze the C-H arylation of anisole derivatives with aryl halides. uva.nlchemrxiv.org

Iridium Catalysis: Iridium(III) catalysts have been used for the double C-H functionalization of anisoles, involving sequential cleavage of an aromatic C(sp²)-H bond and a methoxy C(sp³)-H bond to form chromene structures. nih.gov

Scandium Catalysis: Cationic scandium(III) complexes have been shown to catalyze the highly regioselective C-H alkylation of anisoles with olefins. nih.govrsc.org

The electronic effects of the chloro and fluoro substituents on this compound would significantly influence the outcome of C-H functionalization reactions, directing the catalyst to specific sites based on a combination of steric accessibility and electronic activation. nih.gov

Suzuki-Miyaura and Related Coupling Strategies

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. beilstein-journals.orgmdpi.com The reaction typically involves the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.org

For a substrate like this compound, the Suzuki-Miyaura reaction provides a direct method to introduce aryl or vinyl substituents at the position of the chlorine atom. The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the anisole derivative to form a Pd(II) complex. researchgate.net

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by the base. jst.go.jp The base activates the organoboron compound, typically by forming a more nucleophilic "ate" complex. researchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. jst.go.jp

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts. beilstein-journals.orgrsc.org A wide range of boronic acids are commercially available, making this a highly practical method for synthesizing complex biaryl structures from precursors like this compound. researchgate.netmdpi.com The efficiency of the coupling with aryl chlorides can be highly dependent on the choice of palladium catalyst and, particularly, the supporting ligand, with bulky, electron-rich phosphine (B1218219) ligands often giving the best results. researchgate.net

Theoretical and Computational Chemistry Studies of 3 Chloro 5 Fluoroanisole

Quantum Chemical Calculations

Quantum chemical calculations, particularly Ab Initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the properties of 3-chloro-5-fluoroanisole. nih.govchemicalbook.comsanhua-chem.comsigmaaldrich.com These computational approaches allow for the detailed investigation of the molecule's electronic structure and geometry.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab Initio and DFT calculations have been employed to determine the stable conformations of this compound. nih.govchemicalbook.comsanhua-chem.comsigmaaldrich.comresearchgate.net These methods predict that the molecule exists as two stable rotamers, referred to as cis and trans, in its ground electronic state (S₀), first excited singlet state (S₁), and ground cationic state (D₀). nih.govresearchgate.net The calculations provide optimized geometric parameters for these rotamers in each electronic state, offering a foundational understanding of their structural characteristics. nih.gov

Conformational Analysis: Rotamers and their Stabilities (e.g., cis and trans this compound)

The conformational landscape of this compound is characterized by the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring. nih.gov Theoretical calculations have identified two stable rotamers: a cis form and a trans form. nih.govchemicalbook.comsanhua-chem.comsigmaaldrich.com These conformers are stable in the S₀, S₁, and D₀ electronic states. nih.govresearchgate.net

In the ground state (S₀), the cis and trans rotamers are predicted to have very similar energies, with the cis form being slightly more stable. The calculated energy difference between the two is minimal. Upon electronic excitation to the S₁ state, the relative stability can change, and in the cationic ground state (D₀), the energy difference between the rotamers is also small. nih.gov

Experimental validation for the existence of these two rotamers comes from resonant two-photon ionization (R2PI) spectroscopy. The R2PI spectra show distinct band origins for the S₁ ← S₀ electronic transition of the cis and trans conformers. nih.gov For the ³⁵Cl and ³⁷Cl isotopomers of cis-3C5FA, the band origin is observed at 36,468 ± 3 cm⁻¹. nih.govresearchgate.net For the trans rotamers, the band origins for the ³⁵Cl and ³⁷Cl isotopomers are found at 36,351 ± 3 cm⁻¹ and 36,354 ± 3 cm⁻¹, respectively. nih.govresearchgate.net

| Rotamer | Isotopomer | S₁ ← S₀ Band Origin (cm⁻¹) |

| cis-3C5FA | ³⁵Cl | 36,468 ± 3 nih.govresearchgate.net |

| cis-3C5FA | ³⁷Cl | 36,468 ± 3 nih.govresearchgate.net |

| trans-3C5FA | ³⁵Cl | 36,351 ± 3 nih.govresearchgate.net |

| trans-3C5FA | ³⁷Cl | 36,354 ± 3 nih.govresearchgate.net |

Investigation of Molecular Structures in Different Electronic States (S₀, S₁, D₀)

Theoretical calculations have been used to investigate the molecular structures of both the cis and trans rotamers of this compound in the ground electronic state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). nih.govresearchgate.net These studies reveal that both rotamers are stable in all three electronic states. nih.gov

The calculations provide detailed geometric parameters, including bond lengths and angles, for each rotamer in each state. This allows for a precise understanding of how the molecular structure changes upon electronic excitation and ionization. For instance, the planarity of the molecule and the orientation of the methoxy group are key structural features that are analyzed. nih.gov

Two-color R2PI spectroscopy has been used to experimentally determine the adiabatic ionization energies (IEs) for both rotamers. The IE for the cis rotamer is 69,720 ± 15 cm⁻¹, while for the trans rotamer it is 69,636 ± 15 cm⁻¹. nih.gov These experimental values are in good agreement with the values predicted by DFT calculations. researchgate.net

| Rotamer | Adiabatic Ionization Energy (cm⁻¹) |

| cis-3C5FA | 69,720 ± 15 nih.gov |

| trans-3C5FA | 69,636 ± 15 nih.gov |

Prediction of Regioselectivity in Substitution Reactions via Electron Density Mapping

Computational DFT studies can be utilized to map the electron density of this compound, which in turn helps predict the regioselectivity of substitution reactions. The presence of electron-withdrawing groups like chlorine and fluorine, and the electron-donating methoxy group, influences the electron distribution on the benzene ring. This differential electron density makes certain positions on the ring more susceptible to either electrophilic or nucleophilic attack. By analyzing the calculated electron density map, one can predict the most likely sites for substitution.

Spectroscopic Interpretations and Computational Correlates

The combination of experimental spectroscopy and computational analysis provides a powerful tool for understanding the vibrational properties of this compound.

Vibrational Frequency Analysis and Mode Assignments

Vibrational frequency analysis based on DFT calculations has been performed for both the cis and trans rotamers of this compound. nih.gov The calculated vibrational frequencies show good agreement with the experimental data obtained from R2PI spectroscopy. nih.gov

The two rotamers exhibit very similar vibrational frequencies in the S₁ state. nih.gov The active vibrational modes observed in the spectra are primarily associated with in-plane ring deformation vibrations. nih.gov The assignment of these vibrational modes is aided by the theoretical calculations, which can predict the nature of each vibration.

| Vibrational Mode | Description | Observed in S₁ State? |

| In-plane ring deformation | Vibrations that alter the shape of the benzene ring within its plane. | Yes nih.gov |

Electronic Transition Energies (S1←S0) and Ionization Energies

Theoretical and computational methods, particularly ab initio and density functional theory (DFT) calculations, have been instrumental in understanding the electronic properties of this compound (3C5FA). nih.gov These studies reveal the existence of two stable rotamers, cis and trans, in the ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). nih.gov

Experimental verification using one-color resonant two-photon ionization (R2PI) spectroscopy has precisely determined the band origins of the S₁←S₀ electronic transition. nih.gov For the trans rotamer, the band origin is located at 36,351 ± 3 cm⁻¹. nih.gov The cis rotamer exhibits a band origin at a slightly higher energy of 36,468 ± 3 cm⁻¹. nih.gov

Further investigations using two-color R2PI spectroscopy have determined the adiabatic ionization energies (IEs) for both rotamers. nih.gov The cis rotamer has an ionization energy of 69,720 ± 15 cm⁻¹, while the trans rotamer has a slightly lower IE of 69,636 ± 15 cm⁻¹. nih.gov These computational and spectroscopic values are crucial for understanding the molecule's photophysics and reactivity.

| Rotamer | S₁←S₀ Transition Energy (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|---|

| cis-3C5FA | 36,468 ± 3 nih.gov | 69,720 ± 15 nih.gov |

| trans-3C5FA | 36,351 ± 3 nih.gov | 69,636 ± 15 nih.gov |

Isotope Effects on Molecular Properties

The influence of isotopic substitution on the molecular properties of this compound has been investigated, specifically focusing on the chlorine isotopes ³⁵Cl and ³⁷Cl. nih.gov Theoretical calculations and spectroscopic measurements show that the substitution, conformation, and isotope effects all play a role in defining the properties of 3C5FA. nih.gov

| Isotopomer | Band Origin (cm⁻¹) |

|---|---|

| cis(³⁵Cl)-3C5FA | 36,468 ± 3 nih.gov |

| cis(³⁷Cl)-3C5FA | 36,468 ± 3 nih.gov |

| trans(³⁵Cl)-3C5FA | 36,351 ± 3 nih.gov |

| trans(³⁷Cl)-3C5FA | 36,354 ± 3 nih.gov |

Modeling Reaction Pathways and Mechanisms

Computational Studies on Transition States and Activation Energies

Computational chemistry provides powerful tools for elucidating the reaction mechanisms involving halogenated anisoles. DFT simulations, for instance, can model the transition states for various reactions, such as catalytic hydrogenation or chemical reduction. By predicting intermediates and comparing simulated activation energies with experimental kinetic data, a deeper understanding of the reaction pathway can be achieved.

In the context of aryl fluorides, computational studies have been essential for understanding C-F bond activation, a traditionally challenging transformation. nih.gov For example, mechanistic studies of palladium-catalyzed cross-coupling reactions of fluoroarenes have shown that a heterobimetallic oxidative addition pathway involving both palladium and magnesium can significantly lower the energy required for Ar-F bond activation. nih.gov Such computational models help explain how an electron-withdrawing substrate like 3-fluoroanisole (B32098) can be a viable participant in these coupling reactions. nih.gov For other related reactions, such as concerted nucleophilic aromatic substitution (CSNAr), calculations have determined activation energies to be in the range of 20 to 25 kcal/mol. These theoretical approaches are critical for designing new catalysts and reaction conditions for the functionalization of compounds like this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum mechanics used to predict the reactivity of chemical species. imperial.ac.uk The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energies of the HOMO and LUMO, and the energy gap between them, are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net

Role As a Synthetic Building Block and Intermediate in Advanced Materials and Bioactive Compound Development

Pharmaceutical Development Precursors

The strategic placement of chloro and fluoro groups on the anisole (B1667542) ring makes 3-chloro-5-fluoroanisole a sought-after precursor in pharmaceutical synthesis. chemimpex.com Its structure is a key component in the development of new therapeutic agents, contributing to enhanced efficacy and tailored pharmacological profiles. chemimpex.comchemimpex.com

This compound is an important intermediate in the synthesis of various pharmaceuticals, including those developed for anti-cancer and anti-inflammatory applications. chemimpex.com The presence of both chlorine and fluorine can influence the molecule's binding affinity to biological targets. Halogenated compounds, such as derivatives of this compound, have been investigated for their potential as anticancer agents, with some showing promise in inhibiting the growth of certain cancer cell lines.

For instance, some benzonitrile (B105546) derivatives, which can be synthesized from precursors like this compound, are used in the development of anti-tumor and anti-inflammatory drugs. smolecule.com The specific halogenation pattern can enhance the molecule's ability to interact with biological targets, a desirable trait in drug design. smolecule.com Additionally, research into flavanone (B1672756) derivatives has identified new bioactive compounds with anti-inflammatory properties. mdpi.com The synthesis of these complex molecules often relies on versatile building blocks like halogenated phenols and anisoles. mdpi.com

The incorporation of this compound into drug candidates is a strategy employed to enhance their therapeutic properties. Researchers utilize this building block in the development of novel compounds that exhibit improved efficacy and potentially reduced toxicity. chemimpex.comchemimpex.com The presence of fluorine, in particular, can significantly alter a molecule's metabolic stability and lipophilicity, which are key factors in determining a drug's behavior in the body. researchgate.netccspublishing.org.cn By carefully designing molecules with this versatile intermediate, chemists aim to create more effective and safer medicines. chemimpex.comchemimpex.com

Fluorinated anilines are valuable intermediates in the preparation of active pharmaceutical ingredients (APIs). google.com These anilines can be synthesized from corresponding chlorinated precursors. google.com For example, 3-chloro-5-fluoroaniline (B1302006), a derivative of this compound, is used in the synthesis of APIs for inflammatory and antiviral treatments. ossila.com It serves as a key building block for creating complex molecular scaffolds through reactions like reductive amination and nucleophilic substitution. ossila.com

The synthesis of a tetrahydroquinoline-based glucocorticoid receptor agonist, for example, begins with 3-chloro-5-fluoroaniline. ossila.com The presence of both chlorine and fluorine in this building block allows for further chemical modifications, such as palladium-catalyzed carbon-carbon coupling reactions, which are instrumental in building the final API. ossila.com

Table 1: Pharmaceutical Precursor Applications

| Precursor/Intermediate | Therapeutic Area | Synthetic Application |

|---|---|---|

| This compound | Anti-cancer, Anti-inflammatory | Intermediate for complex pharmaceuticals chemimpex.com |

| Benzonitrile derivatives | Anti-tumor, Anti-inflammatory | Synthesis of APIs smolecule.com |

| 3-Chloro-5-fluoroaniline | Inflammatory and antiviral treatments | Building block for APIs ossila.com |

| Tetrahydroquinoline-based glucocorticoid receptor agonist | Inflammation | Synthesized from 3-chloro-5-fluoroaniline ossila.com |

Development of Novel Compounds with Enhanced Efficacy and Reduced Toxicity

Agrochemical Synthesis and Formulation

In the agrochemical sector, this compound is a key intermediate for producing a variety of crop protection products. chemimpex.comnetascientific.com Its unique chemical structure contributes to the enhanced performance of the final agrochemical formulations. chemimpex.comchemimpex.com

This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides, to improve crop protection and yield. chemimpex.comnetascientific.com The incorporation of this intermediate into the molecular structure of a pesticide can lead to a final product with desirable activity against target pests. For example, fluorinated phenols, which can be derived from fluoroanisoles, are used in the synthesis of effective herbicides like flufenac. guidechem.com Research has also explored fluorinated compounds as potential fungicides, with some showing efficacy against various fungal strains. dtic.mil

The presence of both fluorine and chlorine atoms in a molecule can significantly impact its biological activity and stability, a principle that is widely applied in the design of modern agrochemicals. researchgate.netnih.gov The introduction of halogens into an active ingredient is a key strategy for developing agrochemicals with optimal efficacy and environmental safety. nih.gov

Fluorine, with its high electronegativity and the strong bond it forms with carbon, can dramatically modify a molecule's physicochemical properties. ccspublishing.org.cn This can lead to several advantages in an agrochemical context:

Enhanced Biological Activity: Fluorine can affect how a molecule binds to its target enzyme or receptor, potentially increasing its potency. researchgate.netccspublishing.org.cn

Improved Transport: It can influence how the bioactive molecule moves from the point of application to the target site. researchgate.netccspublishing.org.cn

Increased Stability: The C-F bond is very stable, which can make the agrochemical more resistant to metabolic degradation, prolonging its effect. researchgate.netccspublishing.org.cn

Similarly, chlorine substitution also plays a critical role in determining the efficacy of a pesticide. ddugu.ac.in The specific placement and type of halogen can lead to significant differences in insecticidal or herbicidal properties. ddugu.ac.in The combination of both fluorine and chlorine, as found in derivatives of this compound, allows for a fine-tuning of these properties, leading to the development of highly effective and stable agrochemicals. researchgate.netnih.gov

Table 2: Agrochemical Intermediate Applications

| Intermediate | Agrochemical Type | Key Feature |

|---|---|---|

| This compound | Herbicides, Fungicides | Enhances crop protection and yield chemimpex.comnetascientific.com |

| Fluorinated phenols | Herbicides | Used in the synthesis of flufenac guidechem.com |

| Fluorinated compounds | Fungicides | Investigated for fungicidal properties dtic.mil |

Advanced Analytical Characterization and Detection Methods

Spectroscopic Techniques

Spectroscopic methods are indispensable for the fundamental characterization of 3-chloro-5-fluoroanisole, offering insights into its electronic and vibrational structure.

Resonant Two-Photon Ionization (R2PI) Spectroscopy for Rotamer and Isotopomer Studies

Resonant Two-Photon Ionization (R2PI) spectroscopy has been instrumental in studying the conformational isomers (rotamers) and isotopic variants (isotopomers) of this compound. Theoretical calculations, including ab initio and density functional theory (DFT), have shown that two stable rotamers, designated as cis and trans, exist for the compound in its ground (S₀), first electronically excited (S₁), and cationic ground (D₀) states. nih.gov

Experimental one-color R2PI spectra have successfully identified the electronic transition origins (0-0 bands) for these rotamers and their ³⁵Cl and ³⁷Cl isotopomers. nih.govresearchgate.net For the cis rotamer, the S₁←S₀ band origins for both cis(³⁵Cl)-3C5FA and cis(³⁷Cl)-3C5FA are located at 36,468 ± 3 cm⁻¹. nih.gov The trans rotamers exhibit their 0-0 bands at slightly different positions, with trans(³⁵Cl)-3C5FA at 36,351 ± 3 cm⁻¹ and trans(³⁷Cl)-3C5FA at 36,354 ± 3 cm⁻¹. nih.gov

Two-color R2PI spectroscopy has been employed to determine the adiabatic ionization energies (IEs) with high precision. The IE for the cis rotamer is 69,720 ± 15 cm⁻¹, while the trans rotamer has a slightly lower IE of 69,636 ± 15 cm⁻¹. nih.govresearchgate.net These studies reveal that the two rotamers have very similar vibrational frequencies in the S₁ state, with the observed active modes primarily involving in-plane ring deformation vibrations. nih.govresearchgate.net

Table 1: Spectroscopic Data for this compound Rotamers and Isotopomers

| Species | S₁←S₀ Band Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

| cis(³⁵Cl)-3C5FA | 36,468 ± 3 nih.gov | 69,720 ± 15 nih.govresearchgate.net |

| cis(³⁷Cl)-3C5FA | 36,468 ± 3 nih.gov | 69,720 ± 15 nih.govresearchgate.net |

| trans(³⁵Cl)-3C5FA | 36,351 ± 3 nih.gov | 69,636 ± 15 nih.govresearchgate.net |

| trans(³⁷Cl)-3C5FA | 36,354 ± 3 nih.gov | 69,636 ± 15 nih.govresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For anisole (B1667542) derivatives, including this compound, normal coordinate analysis using a modified valence force field can be performed to assign the observed IR and Raman bands to specific in-plane and out-of-plane vibrations. researchgate.net While specific, detailed vibrational analyses for this compound are not extensively documented in the provided results, general principles indicate that the spectra would be characterized by bands corresponding to C-H stretching, C-C ring stretching, C-O stretching, and vibrations involving the chlorine and fluorine substituents. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. d-nb.infobbhegdecollege.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of atoms such as ¹H and ¹³C. bbhegdecollege.com

While specific ¹H and ¹³C NMR spectral data for this compound is not detailed in the provided search results, the expected spectra can be inferred. The ¹H NMR spectrum would show signals corresponding to the methoxy (B1213986) group protons and the aromatic protons, with their chemical shifts and coupling patterns dictated by the positions of the chloro and fluoro substituents. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule, offering further confirmation of its structure.

Chromatographic and Mass Spectrometric Methods

Chromatographic techniques coupled with mass spectrometry are the methods of choice for the separation, identification, and quantification of haloanisoles in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. gcms.cz In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of a capillary column. gcms.cz The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a unique fingerprint for identification. gcms.cz Quantification is typically achieved by comparing the response of a major ion to that of an internal standard. gcms.cz

High-Throughput Analysis using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-Triple Quadrupole MS (GC-QqQ-MS/MS) for Haloanisoles

For trace-level detection of haloanisoles, particularly in complex matrices like wine where they can cause "cork taint," highly sensitive and high-throughput methods are required. researchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), often using a triple quadrupole (QqQ) mass analyzer, is a state-of-the-art technique for this purpose. researchgate.netucdavis.edugcms.cz

HS-SPME is a solvent-free sample preparation method where a fused-silica fiber coated with a sorbent material is exposed to the headspace above a sample. nih.govresearchgate.net Volatile analytes like haloanisoles partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov This pre-concentration step significantly enhances the sensitivity of the analysis. researchgate.net The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and enter the GC-MS/MS system. nih.gov

The use of a triple quadrupole mass spectrometer allows for operation in selected reaction monitoring (SRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net This methodology has been successfully applied to the high-throughput analysis of various haloanisoles, achieving limits of quantification at the sub-ng/L level. researchgate.netucdavis.edu The method is often automated, requiring minimal sample preparation beyond the addition of internal standards, making it ideal for quality control applications. researchgate.netscribd.com

Dispersive Liquid-Liquid Microextraction (DLLME) for Trace Analysis

Hyphenated Techniques and Automation in Analysis

To achieve comprehensive and high-quality analytical data, modern laboratories increasingly rely on hyphenated techniques and automation. chemijournal.com A hyphenated technique is the powerful combination of two or more analytical instruments, which leverages the strengths of each to provide more detailed information than either could alone. researchgate.net The most common approach involves coupling a separation technique with a spectroscopic detection technique. nih.gov

For the analysis of a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a quintessential hyphenated technique. researchgate.net In this setup, the GC separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra that can confirm the identity and structure of the analytes. chemijournal.com This combination offers both excellent separation power and highly specific identification, making it ideal for analyzing complex samples. researchgate.net

Investigation of Structure Activity Relationships and Biological Impact of Halogenated Anisoles

Modulation of Biological Pathways by Electron-Withdrawing Groups

The chemical structure of 3-Chloro-5-fluoroanisole, featuring both chlorine and fluorine atoms, is defined by the presence of potent electron-withdrawing groups on the anisole (B1667542) ring. These halogens significantly influence the molecule's electron distribution, which in turn governs its reactivity and potential interactions with biological systems. The electron-withdrawing nature of these substituents can enhance the molecule's ability to interact with enzymes and receptors, thereby modulating various biochemical pathways.

Research on analogous compounds, such as 3-Chloro-2-fluoro-5-nitroanisole, demonstrates that such electron-withdrawing groups are crucial in defining their biological activity. These groups can make the aromatic ring more susceptible to certain chemical reactions or enhance binding affinity to biological targets. For instance, studies on anisole derivatives have shown that the presence of electron-withdrawing groups is compatible with transformations like electrochemical oxidation dearomatization, a reaction that is challenging under standard chemical oxidation conditions. This highlights the altered reactivity conferred by these groups, which can be extrapolated to its interactions in a biological context.

Influence of Halogenation on Lipophilicity and Metabolic Stability

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity and metabolic stability. chemimpex.comannualreviews.org Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the calculated XLogP3 value, a computational estimation of lipophilicity, is 3.3, indicating a significant lipophilic character. nih.govuni.lu The replacement of a hydrogen atom with a halogen, such as chlorine or fluorine, generally leads to an increase in lipophilicity. annualreviews.org

Metabolic stability refers to a compound's susceptibility to biotransformation, primarily by enzymes such as the cytochrome P450 (CYP) family in the liver. nih.govsrce.hr Introducing halogen atoms can block sites on a molecule that are prone to metabolic attack, thereby increasing its stability and prolonging its half-life in the body. chemimpex.comannualreviews.org However, the effect is not always straightforward. While fluorinated aromatic compounds are often more resistant to metabolism, the metabolic defluorination catalyzed by cytochrome P450 enzymes can still occur. annualreviews.org In vitro studies using liver microsomes or hepatocytes are standard methods to assess metabolic stability, though predicting in vivo clearance from this data can be complex. nih.govsrce.hrmercell.com For slowly metabolized compounds, specialized techniques like extending the incubation time with plated hepatocytes are required for accurate assessment. wuxiapptec.com The dual halogenation in this compound is expected to enhance its metabolic stability compared to non-halogenated anisole. chemimpex.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClFO | nih.govsigmaaldrich.com |

| Molecular Weight | 160.57 g/mol | nih.govsigmaaldrich.com |

| XLogP3 (Lipophilicity) | 3.3 | nih.govuni.lu |

| CAS Number | 202925-08-4 | nih.govsigmaaldrich.com |

Antimicrobial and Antifungal Activity of Related Derivatives

For example, studies on 2-Bromo-3-chloro-5-fluorophenol, a related compound, have shown notable antibacterial properties against strains like Escherichia coli and Staphylococcus aureus. smolecule.com Another closely related compound, 2-Bromo-6-chloro-4-fluoroanisole, has demonstrated significant antimicrobial and antifungal activities, attributed to its ability to disrupt microbial cell membranes and inhibit key cellular processes. smolecule.com The minimum inhibitory concentration (MIC) values for this compound have been determined against several pathogens, highlighting the efficacy of multi-halogenated anisoles.

| Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Data from a study on a related halogenated anisole, suggesting potential activity for this compound.

The presence of multiple halogen substituents, such as chlorine and fluorine, is believed to enhance the binding affinity to biological targets within microbes, increasing efficacy compared to non-halogenated versions. smolecule.com Furthermore, research on halogenated chalcones has shown that chloro- and fluoro-moieties can have a positive effect on antibacterial activity. mdpi.com

Interactions with Enzymes and Receptors

The halogenated structure of this compound suggests potential interactions with various biological enzymes and receptors. An enzyme inhibitor is a molecule that binds to an enzyme and obstructs its activity. wikipedia.org The introduction of halogens can alter a compound's binding affinity to the active sites of enzymes, potentially leading to inhibition or modulation of their function.

A primary family of enzymes involved in the metabolism of such compounds is the cytochrome P450 (CYP) system. nih.govnih.gov Studies on compounds structurally related to this compound confirm this interaction. For instance, 3-Chloro-5-(trifluoromethyl)anisole has been shown to bind to and inhibit cytochrome P450 enzymes. Similarly, research on 3-Chloro-2-fluoro-5-nitroanisole indicates it can inhibit specific enzymes involved in metabolic pathways, including cytochrome P450s. The study of 4-halogenated anilines revealed that cytochrome P450 enzymes catalyze their dehalogenation, with a fluorine substituent being more readily eliminated than chlorine. nih.gov This demonstrates a direct enzymatic interaction with the halogenated aromatic ring, a core feature of this compound. Such interactions can alter drug metabolism and toxicity profiles.

Environmental Considerations of Fluoro-Agrochemicals and Their Degradation

Halogenated aromatic compounds, including those containing fluorine and chlorine, are of environmental interest due to their potential persistence. nih.govscirp.org The carbon-fluorine (C-F) bond is exceptionally strong, making fluoro-aromatic compounds often resistant to degradation. researchgate.netnih.gov This stability can lead to long-term environmental presence and potential bioaccumulation. frontiersin.org

Halogenated anisoles are considered ubiquitous organic pollutants in the environment. nih.govresearchgate.net Their environmental fate is predicted to be similar to that of chlorobenzenes, which are known for their persistence. nih.govresearchgate.net The degradation of such compounds in the environment can occur through several mechanisms, including microbial action and photochemical degradation. nih.govscirp.org

However, microbial degradation of fluoroaromatics can be challenging. researchgate.netnih.gov The enzymes and metabolic pathways that effectively degrade chloro- or bromo-aromatic compounds are not always as efficient with their fluorinated counterparts. nih.gov Anaerobic degradation of halogenated aromatic compounds often involves reductive dehalogenation, but fluorinated compounds can be particularly recalcitrant under these conditions. researchgate.netwur.nl When degradation does occur, it can sometimes lead to the formation of intermediate metabolites that may also be of environmental concern. pops.int Therefore, the environmental profile of compounds like this compound warrants careful consideration, particularly if they are used in applications like agrochemicals that lead to environmental release. chemimpex.comthermofisher.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways with Enhanced Selectivity

The precise synthesis of polysubstituted aromatic compounds like 3-Chloro-5-fluoroanisole remains a significant challenge in organic chemistry. Future research is heavily focused on creating novel synthetic pathways that offer superior control over regioselectivity, leading to higher yields and purer products.

A promising strategy involves the use of directed ortho-metalation (DoM). Researchers have successfully employed deprotonative ortho-zincation of meta-functionalized haloanisoles, followed by electrophilic quenching with iodine, to regioselectively synthesize highly functionalized dihalodimethoxybenzene derivatives. beilstein-journals.org This method demonstrates the potential for introducing substituents at specific positions on the anisole (B1667542) ring with high precision. beilstein-journals.org Similarly, the selective ortho-alumination of 4-halo-anisoles using mixed Li/Al-amide bases represents another advanced technique for achieving regioselective heterohalogenation. researchgate.net

These metalation strategies are part of a broader effort to develop more efficient routes to polysubstituted molecules. medscape.comscispace.comorganische-chemie.ch By controlling the placement of functional groups, these emerging pathways reduce the number of synthetic steps, minimize waste, and provide access to novel molecular architectures that were previously difficult to obtain. bohrium.comresearchgate.net

Table 1: Emerging Selective Synthetic Strategies for Functionalized Anisoles

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Compounds |

| Directed ortho-Zincation | Use of TMP-zincates to deprotonate specific ortho positions on haloanisoles. beilstein-journals.org | High regioselectivity; straightforward synthesis of highly functionalized intermediates. beilstein-journals.org | 3-Chloro-2-iodoanisole, 3-Bromo-2-iodoanisole beilstein-journals.org |

| Directed ortho-Alumination | Employs mixed Li/Al-amide bases for selective metalation. researchgate.net | Chemoselective and halogen-tolerant; enables sequential halogenations. researchgate.net | 4-Halo-anisoles researchgate.net |

| Palladium-Catalyzed Reactions | Combined with DoM for subsequent cross-coupling reactions like Sonogashira coupling. beilstein-journals.org | Access to complex structures like dimethoxy-substituted benzo[b]furans. beilstein-journals.org | Dihalodimethoxybenzenes beilstein-journals.org |

Exploration of New Catalytic Systems for Functionalization

A major frontier in the chemistry of haloanisoles is the development of new catalytic systems capable of selectively activating and functionalizing strong carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds. nih.gov These methods bypass the need for pre-functionalized starting materials, offering more streamlined and atom-economical synthetic routes. chemrxiv.org

Palladium catalysts are at the forefront of this research. acs.org One innovative approach involves the π-complexation of anisoles to a chromium tricarbonyl (Cr(CO)₃) unit, which "switches on" a highly ortho-selective palladium-catalyzed direct arylation process. acs.org This method works under mild conditions and is suitable for late-stage functionalization of complex molecules containing an anisole motif. acs.org Other research has focused on the direct C-H arylation of fluoroarenes with substrates like 2-chloropyridine (B119429) derivatives, although challenges such as high catalyst loading and elevated temperatures remain. chemrxiv.org

Beyond precious metals, there is growing interest in less expensive and more abundant metals. Recent advances have highlighted the potential of main group metals, such as aluminum, gallium, and zinc, in mediating C-H and C-F bond activation. rsc.org Heterobimetallic complexes, which feature two different metals working in concert, have shown particular promise in enabling regioselective C-H metalation under mild conditions. rsc.org Furthermore, organocatalytic systems that operate via the photoactivation of electron donor-acceptor (EDA) complexes are emerging as a powerful way to generate radicals for functionalization reactions under redox-neutral conditions. acs.org

Table 2: Comparison of New Catalytic Systems for Haloarene Functionalization

| Catalytic System | Metal/Catalyst | Target Bond | Key Advantage |

| π-Complexation/Pd-Catalysis | Cr(CO)₃, Palladium | C-H | High ortho-selectivity for arylation of anisoles. acs.org |

| Main Group Bimetallics | Li/Al, Li/Ga, Mg/Zn | C-H, C-F | Utilizes cooperative effects of two metals for enhanced reactivity and selectivity. rsc.org |

| Direct C-H Arylation | Palladium | C-H | Streamlines synthesis by avoiding pre-functionalization, though can require harsh conditions. chemrxiv.org |

| Organocatalysis (EDA) | Xanthate | C-C (via radicals) | Generates radicals under mild, light-induced conditions for complex bond formations. acs.org |

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on advanced computational modeling to design new reactions and materials from the ground up.

DFT calculations are being used to elucidate the mechanisms of complex reactions, such as the C-H activation of fluoroarenes. chemrxiv.org By modeling the energy barriers of different reaction pathways, including oxidative addition and concerted metalation-deprotonation, researchers can understand why certain catalysts and conditions are effective and predict the outcomes of new transformations. chemrxiv.org For instance, DFT studies have shown that for pentafluorobenzene, C-F bond activation is often more thermodynamically favorable than C-H activation when reacting with certain metal complexes. rsc.org

Beyond reaction mechanisms, computational models are used to predict fundamental molecular properties. DFT can approximate chemical reactivity descriptors, which helps in understanding the role of π-electron conjugation in determining the properties of halogenated compounds. chemrxiv.org These models are also applied to study non-covalent interactions, such as those between haloanisoles and receptor molecules, which is crucial for designing sensors. ntu.edu.sg In environmental science, computational methods provide insight into the biotransformation of halophenols by enzymes, helping to predict their metabolic fate. researchgate.net

Expansion of Applications in Emerging Technologies and Advanced Materials

The unique electronic and steric properties conferred by chlorine and fluorine substituents make this compound and related haloanisoles valuable intermediates for creating high-performance molecules for emerging technologies.

In pharmaceutical development , halogenation is a key strategy in drug design. The introduction of fluorine can enhance metabolic stability and bioavailability. Haloanisoles like 4-fluoroanisole (B119533) serve as crucial building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), including anti-inflammatory drugs and analgesics. For example, 4-fluoroanisole is a precursor in the patented synthesis of Umbralisib, an FDA-approved cancer therapeutic. unipa.itmdpi.com The selective synthesis of specifically substituted haloanisoles is critical for accessing these complex drug targets.

In materials science , functionalized anisoles are finding applications in organic electronics. Anisole itself is considered a "green" or environmentally sustainable solvent and is being used in protocols for fabricating the active layers of polymer solar cells. researchgate.netrsc.org Furthermore, the principles of functionalization being developed for haloanisoles are broadly applicable to the creation of functional polymer materials for applications ranging from responsive membranes to energy storage and biomedical devices. nih.govnih.gov The ability to tailor the electronic properties of an aromatic ring through precise halogenation is a powerful tool for designing new organic semiconductors and conducting polymers. rsc.orgnih.gov

Investigations into Environmental Fate and Remediation Potential of Haloanisoles

While valuable in synthesis, haloanisoles are also recognized as environmental contaminants, often associated with "musty" off-flavors in water and wine. etslabs.commdpi.comencyclopedia.pubetslabs.com Their environmental presence typically arises from the microbial methylation of precursor halophenols, which are used in biocides and sanitizers or formed during water treatment. etslabs.comresearchgate.net A significant area of future research is dedicated to understanding the environmental persistence of these compounds and developing effective remediation strategies.

Bioremediation offers an environmentally friendly and low-cost approach to degrading these pollutants. researchgate.netepa.gov Research is focused on identifying and harnessing microorganisms, including fungi and bacteria, that can break down halogenated aromatic compounds. mdpi.combohrium.com Filamentous fungi are particularly promising due to their ability to produce enzymes that can degrade toxic pollutants. mdpi.com Studies have shown that certain bacteria can mineralize highly chlorinated phenols, the precursors to chloroanisoles, making bioremediation by simple aeration a viable option for contaminated groundwater. researchgate.net However, the degradation of chlorinated aromatics can be slow, and the accumulation of intermediate metabolites is a concern. acs.orgcambridge.org

Emerging remediation technologies aim to accelerate this process. Photobiodegradation , which combines light and microbial action, is being explored for a range of halogenated pollutants. researchgate.netscirp.org Other advanced techniques include electrochemical reduction, which uses an electric current to break the carbon-halogen bonds, offering a controlled method for degrading these persistent compounds. nih.gov Understanding the complete lifecycle and degradation pathways of compounds like this compound is essential for developing robust strategies to mitigate their environmental impact. epa.govmdpi.com

Table 3: Remediation Strategies for Haloaromatic Compounds

| Remediation Method | Mechanism | Key Features |

| Bioremediation (Fungi/Bacteria) | Enzymatic degradation and mineralization of pollutants. mdpi.combohrium.comresearchgate.net | Environmentally friendly, low capital cost; effectiveness depends on microbial strains and environmental conditions. cambridge.org |

| Photobiodegradation | Utilizes light energy in combination with microbial metabolism to break down pollutants. researchgate.netscirp.org | Potential for enhanced degradation rates compared to microbial action alone. scirp.org |

| Electrochemical Reduction | Application of an electric potential to drive the cleavage of carbon-halogen bonds. nih.gov | Offers a controllable, engineered approach to remediation. nih.gov |

| In Situ Biostimulation | Aeration of contaminated sites to stimulate the growth of indigenous aerobic degrader bacteria. researchgate.net | Can be highly effective for groundwater contamination with chlorophenols. researchgate.net |

Q & A

Q. What are the established synthesis routes for 3-Chloro-5-fluoroanisole, and what precursors are typically employed?

- Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A common approach involves reacting 3-chloro-5-fluorophenol with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetone . Alternative routes may use methoxy group introduction via diazotization followed by displacement. Reaction conditions (temperature, solvent, catalyst) significantly influence yield and purity .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm methoxy, chloro, and fluoro groups. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons show splitting patterns dependent on para/meta halogen proximity .

- GC-MS : Validates molecular ion peaks (m/z ~174.55) and fragmentation patterns .

- IR : Stretching frequencies for C-O (methoxy, ~1250 cm) and C-Cl/F (600-800 cm) are critical for functional group confirmation .

Q. What is the correct IUPAC nomenclature for this compound, and how does its structure influence reactivity?

- Methodological Answer : The IUPAC name is derived by numbering the benzene ring to minimize substituent positions: methoxy (position 1), chloro (position 3), and fluoro (position 5). The electron-withdrawing halogens deactivate the ring, directing electrophilic substitutions to the remaining positions (e.g., para to methoxy) .

Advanced Research Questions

Q. How do the photodissociation dynamics of cis and trans isomers of this compound differ under UV irradiation?

- Methodological Answer : Time-resolved photoelectron spectroscopy (TRPES) and mass spectrometry reveal distinct dissociation pathways. The cis isomer (36468 cm ionization energy) exhibits faster Cl loss due to steric proximity between Cl and OCH₃, while the trans isomer (36351 cm) shows preferential F elimination. Quantum dynamics simulations correlate these trends with differences in transition-state geometries .

Q. What computational methods are used to predict the electronic structure and regioselectivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to predict electrophilic attack sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between halogens and the aromatic π-system, explaining meta-directing effects. Solvent models (e.g., PCM) refine reactivity predictions in solution-phase syntheses .

Q. How can synthesis conditions be optimized to achieve high regioselectivity in halogenated intermediates?

- Methodological Answer :

- Temperature Control : Lower temperatures (<50°C) favor kinetic control, reducing side reactions.

- Catalyst Screening : CuI/1,10-phenanthroline catalysts enhance coupling efficiency in Ullmann reactions .

- Solvent Effects : DMSO increases polarizability, improving NAS rates compared to acetone.

- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reagent stoichiometry dynamically .

Q. How can contradictions in reaction yields from divergent synthetic protocols be systematically resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Multi-variable analysis (e.g., Taguchi methods) identifies critical factors (e.g., solvent purity, humidity) causing yield variability .

- Cross-Validation : Reproduce protocols using standardized reagents and inert atmospheres to isolate environmental variables.

- Mechanistic Reassessment : Kinetic isotope effects (KIEs) and Hammett plots differentiate between radical vs. ionic pathways, resolving discrepancies in reported mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.